

Spectroscopic Profile of 1-Allyl-3-methylimidazolium Bromide: A Technical Guide

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Compound of Interest

Compound Name:	1-Allyl-3-methylimidazolium bromide
Cat. No.:	B1246553

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Allyl-3-methylimidazolium bromide** ([AMIM]Br), an ionic liquid of significant interest in various research and industrial applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics.

Introduction

1-Allyl-3-methylimidazolium bromide is a room-temperature ionic liquid known for its potential applications as a solvent in organic synthesis, cellulose processing, and as an electrolyte in electrochemical devices.^{[1][2]} A thorough understanding of its molecular structure, facilitated by spectroscopic analysis, is crucial for its effective application and for the development of new technologies. This guide presents a consolidation of its ¹H NMR, ¹³C NMR, and IR spectroscopic data, alongside generalized experimental protocols for these analyses.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-Allyl-3-methylimidazolium bromide**. The data has been compiled and interpreted from literature sources pertaining to the named compound and its close structural analogs.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **1-Allyl-3-methylimidazolium Bromide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.1 - 9.7	Singlet	1H	N-CH-N (H-2)
~7.4 - 7.8	Multiplet	2H	N-CH=CH-N (H-4, H-5)
~5.9 - 6.1	Multiplet	1H	-CH=CH ₂
~5.2 - 5.4	Multiplet	2H	-CH=CH ₂
~4.7 - 4.9	Doublet	2H	N-CH ₂ -CH
~3.9 - 4.1	Singlet	3H	N-CH ₃

Note: The chemical shifts are referenced to a standard (e.g., TMS) and can vary slightly depending on the solvent and concentration used. The data presented is a representative compilation from analogous imidazolium salts.[\[3\]](#)[\[4\]](#)[\[5\]](#)

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ^{13}C NMR Spectroscopic Data for **1-Allyl-3-methylimidazolium Bromide**

Chemical Shift (δ) ppm	Assignment
~136 - 138	N-CH-N (C-2)
~131 - 133	-CH=CH ₂
~122 - 124	N-CH=CH-N (C-4, C-5)
~119 - 121	-CH=CH ₂
~51 - 53	N-CH ₂ -CH
~35 - 37	N-CH ₃

Note: The assignments are based on the known chemical shifts for imidazolium-based ionic liquids.[3][5]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for **1-Allyl-3-methylimidazolium Bromide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3150, ~3100	Medium	C-H stretching (imidazolium ring)
~2960, ~2870	Medium	C-H stretching (allyl and methyl groups)
~1640	Medium	C=C stretching (allyl group)
~1570, ~1460	Strong	C=N and C=C stretching (imidazolium ring)
~1170	Strong	C-N stretching
~970, ~920	Medium	=C-H bending (allyl out-of-plane)
~840, ~750	Medium	C-H bending (imidazolium ring out-of-plane)
~620	Medium	Imidazolium ring puckering

Note: The peak positions and intensities can be influenced by the sample preparation method (e.g., neat liquid, KBr pellet).[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1-Allyl-3-methylimidazolium bromide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform ($CDCl_3$), Deuterated Dimethyl Sulfoxide ($DMSO-d_6$), or Deuterated Water (D_2O)). The choice of solvent can affect the chemical shifts.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for 1H NMR and 75 MHz or higher for ^{13}C NMR.
- Data Acquisition:
 - For 1H NMR, acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is generally required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and reference the chemical shifts to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm) or the residual solvent peak.

IR Spectroscopy

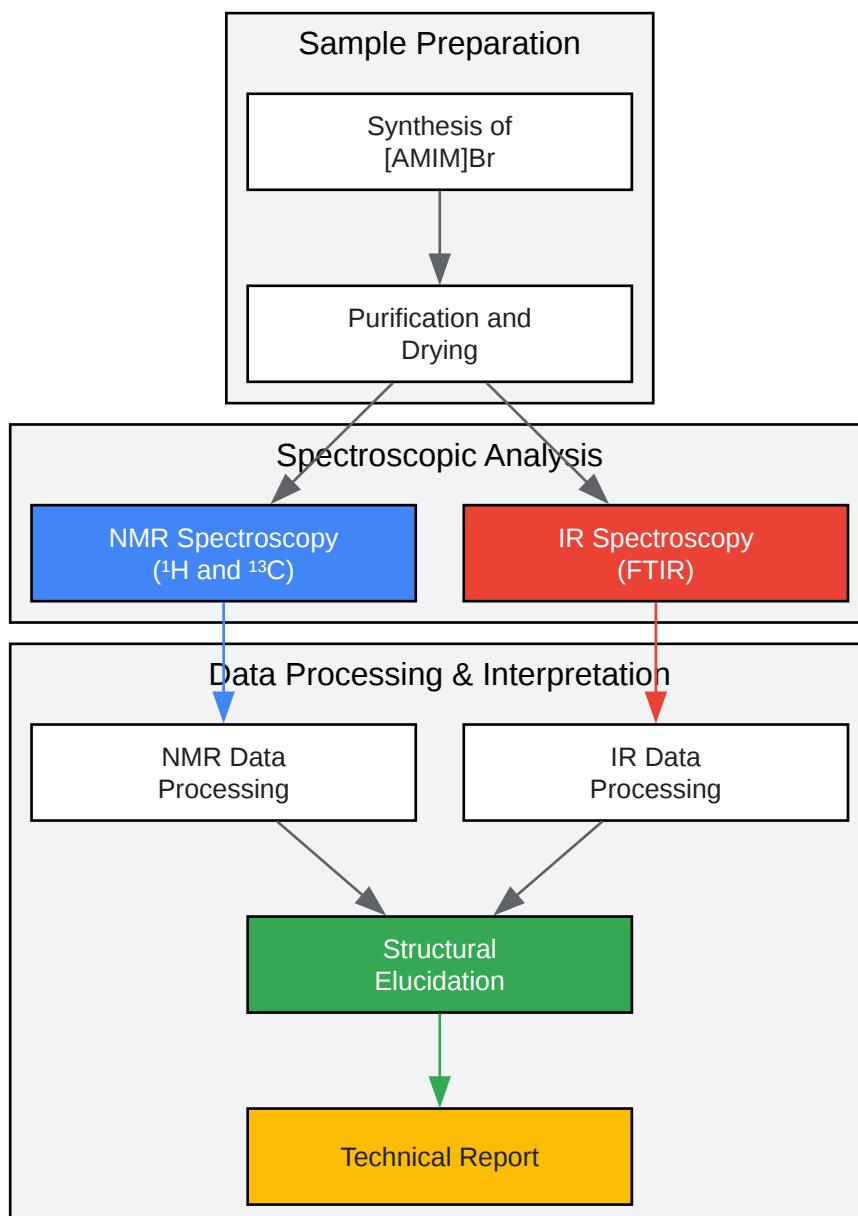
- Sample Preparation:
 - Neat Liquid: Place a drop of the neat ionic liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
 - KBr Pellet (for solid samples): If the ionic liquid is a solid at room temperature, grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically $4000-400\text{ cm}^{-1}$). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract

it from the sample spectrum to obtain the final absorbance or transmittance spectrum.

- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-Allyl-3-methylimidazolium bromide**.



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Workflow for Spectroscopic Analysis

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